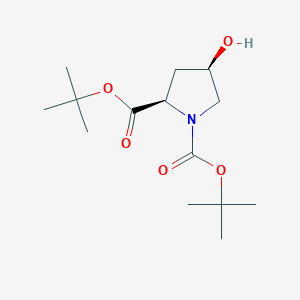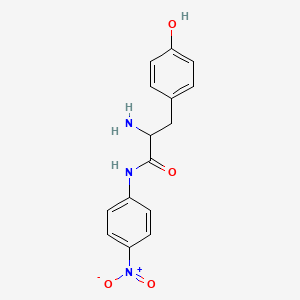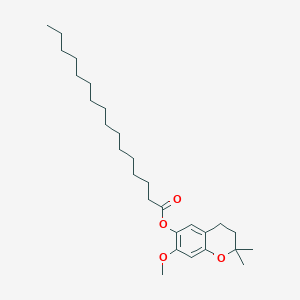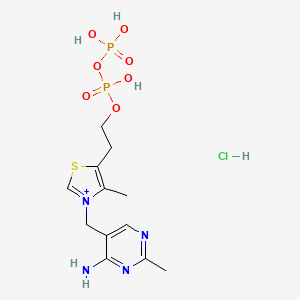![molecular formula C23H26N2O6S2 B12511290 2-amino-4-[(3-carboxy-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propyl)disulfanyl]butanoic acid](/img/structure/B12511290.png)
2-amino-4-[(3-carboxy-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propyl)disulfanyl]butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-4-[(3-carboxy-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propyl)disulfanyl]butanoic acid is a complex organic compound that features a disulfide bond and a fluorenylmethoxycarbonyl (Fmoc) protecting group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-[(3-carboxy-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propyl)disulfanyl]butanoic acid typically involves multiple steps. One common method starts with the protection of the amino group using the Fmoc group. This is followed by the formation of the disulfide bond through the reaction of thiol-containing intermediates. The final product is obtained after several purification steps to ensure the desired compound’s purity and stability .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can handle the repetitive steps of amino acid coupling, deprotection, and purification efficiently. The use of high-performance liquid chromatography (HPLC) is common in the purification process to achieve high purity levels required for research and industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
2-amino-4-[(3-carboxy-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propyl)disulfanyl]butanoic acid can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT).
Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Piperidine in dimethylformamide (DMF) for Fmoc deprotection.
Major Products
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Free amino groups ready for further coupling reactions.
Wissenschaftliche Forschungsanwendungen
2-amino-4-[(3-carboxy-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propyl)disulfanyl]butanoic acid has several applications in scientific research:
Chemistry: Used in peptide synthesis as a building block for creating complex peptides and proteins.
Biology: Studied for its role in protein folding and stability due to the presence of the disulfide bond.
Industry: Utilized in the production of specialized peptides for research and development purposes.
Wirkmechanismus
The mechanism of action of 2-amino-4-[(3-carboxy-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propyl)disulfanyl]butanoic acid involves its ability to form stable disulfide bonds, which are crucial in maintaining the structural integrity of peptides and proteins. The Fmoc group serves as a protective group during synthesis, preventing unwanted reactions at the amino site. Upon deprotection, the free amino group can participate in further coupling reactions, facilitating the synthesis of larger peptide chains .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid: Similar in structure but with an ethyl group instead of the disulfide bond.
(2S)-2-([(9H-fluoren-9-ylmethoxy)carbonyl]amino)-3-(quinolin-3-yl)propanoic acid: Contains a quinoline moiety instead of the disulfide bond.
Uniqueness
The presence of the disulfide bond in 2-amino-4-[(3-carboxy-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propyl)disulfanyl]butanoic acid makes it unique compared to other similar compounds. This bond is essential for studying protein folding and stability, making this compound particularly valuable in biochemical research .
Eigenschaften
IUPAC Name |
2-amino-4-[[3-carboxy-3-(9H-fluoren-9-ylmethoxycarbonylamino)propyl]disulfanyl]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O6S2/c24-19(21(26)27)9-11-32-33-12-10-20(22(28)29)25-23(30)31-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18-20H,9-13,24H2,(H,25,30)(H,26,27)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFVYNJJFTYVQDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCSSCCC(C(=O)O)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O6S2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6,8-Dibromo-3,3-bis(((2-ethylhexyl)oxy)methyl)-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine](/img/structure/B12511234.png)
![2-(4-{6-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-4-methylpyridin-3-yl}phenyl)-7-methyl-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12511241.png)


methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12511261.png)
![4,4,5,5-Tetramethyl-2-(naphtho[1,2-b]benzofuran-7-yl)-1,3,2-dioxaborolane](/img/structure/B12511274.png)



![3-bromo-N-[6-(2,6-dimethylmorpholin-4-yl)pyridin-3-yl]-2-methylbenzamide](/img/structure/B12511303.png)
